molecular formula C16H21NO2 B1450202 Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 2173115-88-1

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B1450202
CAS No.: 2173115-88-1
M. Wt: 259.34 g/mol
InChI Key: GWVJMEHWYXQHCK-UHFFFAOYSA-N
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Description

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic dihydroquinoline derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile precursor and key scaffold for constructing more complex heterocyclic systems with potential biological activity . Researchers are particularly interested in dihydroquinoline derivatives like this one due to their broad range of pharmaceutical applications, which can include antioxidant, anti-inflammatory, and neuroprotective properties, as observed in structurally similar compounds . The mechanism of action for this class of compounds is often linked to the modulation of oxidative stress pathways; related hydroxy-substituted dihydroquinolines have been shown to reduce levels of oxidative stress biomarkers like 8-isoprostane and lipid oxidation products, leading to a downstream reduction in the expression of pro-inflammatory cytokines and the NF-κB transcription factor . Furthermore, its ethyl carboxylate functional group makes it a valuable intermediate for further chemical transformations, such as condensations with various methylene-active compounds to generate diverse molecular architectures like coumarin derivatives, which are explored for their pharmacological potential . This product is intended for research purposes as a building block in drug discovery, method development, and biochemical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVJMEHWYXQHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Anilines with β-Ketoesters

A widely used method involves the condensation of 2,2,4-trimethyl-substituted aniline derivatives with β-ketoesters under basic or catalytic conditions to form the dihydroquinoline ring system.

  • Reaction Conditions:

    • Catalyst: Piperidine or boron trifluoride (BF3) as a Lewis acid catalyst.
    • Temperature: Typically heated to approximately 453 K (180 °C) to facilitate cyclization.
    • Solvent: Often conducted under solvent-free conditions or in inert solvents such as toluene or dimethylformamide (DMF).
    • Time: Several hours (4–8 h) depending on scale and catalyst loading.
  • Example Reaction:
    Heating 2-amino-5-substituted phenyl ketones with diethyl malonate in the presence of piperidine yields the dihydroquinoline carboxylate framework. The methyl groups at positions 2 and 4 are introduced via the ketone and malonate substituents.

Esterification Using Ethyl Chloroformate

To introduce the ethyl carboxylate group at the 6-position, the dihydroquinoline intermediate can be reacted with ethyl chloroformate under basic conditions:

  • Reagents and Conditions:

    • Base: Potassium carbonate (K2CO3) or triethylamine to neutralize HCl formed.
    • Solvent: Polar aprotic solvents such as DMF or acetonitrile.
    • Temperature: Room temperature to mild heating (25–50 °C).
    • Duration: Several hours with stirring.
  • Purification:
    The product is purified by recrystallization from ethyl acetate or by column chromatography using petroleum ether/ethyl acetate mixtures.

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to enhance reaction control, yield, and reproducibility.

  • Advantages:

    • Improved heat and mass transfer.
    • Precise control over reaction time and temperature.
    • Scalability and safety for exothermic reactions.
  • Catalysts:
    Lewis acid catalysts like boron trifluoride etherate may be used to accelerate cyclization steps.

Reaction Mechanisms and Optimization

  • Cyclization Mechanism:
    The condensation of aniline derivatives with β-ketoesters proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and dehydration to form the dihydroquinoline core.

  • Esterification Mechanism:
    The nucleophilic attack of the quinoline nitrogen or activated aromatic ring on ethyl chloroformate forms the ester linkage at the 6-position.

  • Optimization Parameters:

    • Molar ratios of reactants (e.g., 1:1.2 aniline to β-ketoester).
    • Catalyst concentration and type.
    • Reaction temperature and time monitored by thin-layer chromatography (TLC).
    • Solvent choice to maximize solubility and minimize side reactions.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation with β-ketoester 2,2,4-trimethyl aniline, diethyl malonate, piperidine 453 K, 4–8 h, solvent-free or DMF 70–85 Requires careful temperature control
Esterification with ethyl chloroformate Dihydroquinoline intermediate, ethyl chloroformate, K2CO3 RT to 50 °C, 3–6 h, DMF 75–90 Base necessary to neutralize HCl
Continuous flow industrial synthesis Same as above with BF3 catalyst Controlled temp, continuous flow >90 Enhanced reproducibility and scalability

Research Findings and Characterization

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate acts as a potent antioxidant by donating hydrogen atoms to free radicals. This action neutralizes free radicals and prevents oxidative damage to cells and tissues. The compound has been shown to inhibit lipid peroxidation and enhance the activity of key enzymes involved in cellular defense mechanisms against oxidative stress.

Research Findings:

  • Studies indicate that this compound can significantly reduce oxidative stress markers in various biological systems. For instance, it has been reported to lower levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA in cellular models.
  • Its interaction with NADP-dependent isocitrate dehydrogenase (NADP-IDH) enhances the generation of NADPH, a crucial cofactor in cellular antioxidant defenses.

Potential Therapeutic Applications

Health Benefits:
Due to its antioxidant properties, this compound is being investigated for potential therapeutic applications in various health conditions associated with oxidative stress.

Case Studies:

  • Cardiovascular Health: Research has suggested that antioxidants like this compound may play a role in protecting against cardiovascular diseases by reducing oxidative damage to blood vessels.
  • Neuroprotection: There is ongoing research into its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to mitigate oxidative stress in neural tissues .

Industrial Applications

Use as an Additive:
this compound is utilized in various industrial formulations due to its stability and effectiveness as an antioxidant.

Applications Include:

  • Cosmetics: The compound is included in cosmetic formulations for its ability to protect skin cells from oxidative damage caused by environmental factors such as UV radiation and pollution .
  • Food Industry: It can be used as a food preservative to prevent rancidity and extend shelf life by inhibiting lipid oxidation .

Mechanism of Action

The mechanism by which Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties :

  • CAS Registry Number : 2173115-88-1 (purity: 95%) .
  • Molecular Formula: C₁₇H₂₁NO₂.
  • Synthetic Route: Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. Aldoxime formation and subsequent dehydration to nitrile derivatives .
Structural and Functional Group Variations

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate belongs to a broader class of 1,2-dihydroquinoline carboxylates. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Differences Synthetic Method References
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate - 6-OCH₃, 1-CH₃, 2-oxo Oxo group at position 2; methoxy at position 6 Condensation of malonate derivatives with substituted anilines
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - 6-Cl, 2-oxo, 4-C₆H₅ Chloro and phenyl substituents; ester at position 3 Piperidine-catalyzed reaction of (2-amino-5-chlorophenyl)(phenyl)methanone
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - Hexahydro scaffold, 6,6-(CH₃)₂, 2-oxo Fully saturated hexahydroquinoline core Cyclization using AlCl₃ in 1,2-dichlorobenzene
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate - 3-OH, 6-NO₂, 2-oxo Nitro and hydroxyl groups; ester at position 4 Not explicitly detailed; likely involves nitration and esterification
Ethyl 2-cyano-6-methoxy-1,2-dihydro-1-quinolinecarboxylate - 2-CN, 6-OCH₃ Cyano group at position 2; methoxy at position 6 Cyano substitution via aldoxime dehydration
Physicochemical and Reactivity Trends
  • Electron-Withdrawing Groups (EWGs): Compounds with nitro (NO₂) or cyano (CN) groups (e.g., ) exhibit reduced basicity compared to methyl-substituted analogs, influencing their reactivity in electrophilic substitutions.
  • Hydrogenation State: Hexahydroquinoline derivatives (e.g., ) display enhanced conformational flexibility and altered pharmacokinetic properties relative to dihydroquinolines.

Biological Activity

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family. This compound has gained attention due to its diverse biological activities, particularly its antioxidant properties. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 959290-57-4

This compound acts primarily as an antioxidant . Its mechanism involves:

  • Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
  • Inhibition of Lipid Peroxidation : It has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage and inflammation.

Biochemical Pathways

The compound interacts with various biochemical pathways:

  • NADP-dependent Isocitrate Dehydrogenase (NADP-IDH) : this compound influences this enzyme's activity, which is crucial for generating NADPH—a key cofactor in cellular defense against oxidative stress.
  • Reduction of Pro-inflammatory Cytokines : Studies indicate that it reduces levels of pro-inflammatory cytokines and NF-κB mRNA, contributing to its anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound include:

Activity TypeDescription
AntioxidantPrevents oxidative damage by neutralizing free radicals
Anti-inflammatoryReduces pro-inflammatory cytokine levels
Potential AntimicrobialExhibits moderate antibacterial activity against various strains

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was found to decrease malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives:

Compound NameBiological ActivityRemarks
EthoxyquinAntioxidant and food preservativeCommonly used in animal feed
2,2,4-trimethyl-1,2-dihydroquinolineRubber manufacturing antioxidantWell-known for its stability
Hydroquinoline DerivativesAntioxidant propertiesSimilar structural features

Q & A

Q. What are the common synthetic routes for Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate?

The compound is synthesized via the Vilsmeier-Haack formylation reaction, where 1,2,2,4-tetramethyl-1,2-dihydroquinoline undergoes formylation at the 6-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents . Alternative methods include cyclocondensation reactions starting from substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., 453 K, catalytic piperidine) to form dihydroquinoline derivatives . Key parameters such as temperature control (0–5°C for nitration), reaction time (1–4 hours), and acid concentration (70% HNO₃) are critical for regioselectivity .

Q. How is the compound characterized using spectroscopic and analytical methods?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 6.95–7.13 ppm, and methyl groups at δ 1.15–3.65 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]+^+) and fragmentation patterns validate the structure .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C 68.57%, H 6.12%, N 5.71%) .
  • Infrared (IR) spectroscopy : Bands at 1731 cm1^{-1} (ester C=O) and 1701 cm1^{-1} (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can ambiguities in stereochemistry during synthesis be resolved?

Stereochemical ambiguities arise in cyclization reactions (e.g., cis/trans isomers). X-ray crystallography is the gold standard for unambiguous determination, as seen in the crystal structure analysis of methyl 4-methyl-2-oxo-1,2-dihydroquinoline derivatives, which revealed C–H···π interactions and hydrogen bonding networks . When crystallography is unavailable, NOESY NMR experiments or comparative analysis with known diastereomers can infer configuration .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Temperature control : Maintaining 378 K during AlCl₃-mediated cyclization improves yield (73%) by minimizing side reactions .
  • Catalyst selection : Piperidine enhances condensation efficiency in dihydroquinoline formation .
  • Purification : Silica-gel column chromatography with petroleum ether/ethyl acetate (4:1) or recrystallization from ethanol ensures high purity .
  • Reagent stoichiometry : A 1:1.2 molar ratio of starting materials (e.g., diethyl malonate to aminophenyl ketone) balances reactivity and cost .

Q. How are crystal structures and intermolecular interactions analyzed for this compound?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : Centrosymmetric dimers linked via C–H···π interactions (C5–C10 centroid distance: 3.45 Å) .
  • Hydrogen bonding : Weak C–H···O bonds (2.50–2.65 Å) propagate columns along the [100] direction .
  • Refinement parameters : H-atoms are modeled using riding coordinates (C–H = 0.93–0.97 Å), with thermal parameters constrained to 1.2×Ueq_{eq} of parent atoms .

Q. What are the applications of this compound in heterocyclic chemistry?

It serves as a scaffold for:

  • Bioactive derivatives : PASS-assisted evaluation predicts antimicrobial and anticancer activity for derivatives like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile .
  • Coordination chemistry : The ester and dihydroquinoline moieties act as ligands for metal complexes with catalytic or photophysical properties .
  • Polymer precursors : Functionalization at the 6-position (e.g., formylation, halogenation) enables incorporation into conjugated polymers .

Q. How is computational modeling used to predict bioactivity?

  • PASS software : Predicts biological activity spectra based on structural descriptors (e.g., 1,2-dihydroquinoline core) for derivatives, guiding targeted synthesis .
  • Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) evaluates binding affinity and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate
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Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

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